molecular formula C17H12O5 B2384291 (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868144-35-8

(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2384291
CAS No.: 868144-35-8
M. Wt: 296.278
InChI Key: OMHYWXVYWUUERC-OQLLNIDSSA-N
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Description

(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a hydroxybenzylidene moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 2-hydroxybenzaldehyde with methyl 3-oxo-2,3-dihydrobenzofuran-5-carboxylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces and the enhancement of material performance.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
  • (E)-methyl 2-(2-chloro-6-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
  • (E)-methyl 2-(2-hydroxy-4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Uniqueness

(E)-methyl 2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of the hydroxybenzylidene moiety, which imparts specific chemical reactivity and biological activity. The position and nature of the substituents on the benzylidene ring can significantly influence the compound’s properties and applications.

Properties

IUPAC Name

methyl (2E)-2-[(2-hydroxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-17(20)11-6-7-14-12(8-11)16(19)15(22-14)9-10-4-2-3-5-13(10)18/h2-9,18H,1H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHYWXVYWUUERC-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)O/C(=C/C3=CC=CC=C3O)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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